molecular formula C11H17NO3 B1301156 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 296274-15-2

5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid

Cat. No.: B1301156
CAS No.: 296274-15-2
M. Wt: 211.26 g/mol
InChI Key: BTWYDFQXKGAWDB-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C11H17NO3 This compound is characterized by a furan ring substituted with a diethylaminomethyl group and a carboxylic acid group

Scientific Research Applications

5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Diethylaminomethyl Group: This step involves the alkylation of the furan ring with diethylamine and formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives.

Comparison with Similar Compounds

  • 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid
  • 5-[(Diethylamino)methyl]-2-furanmethanol
  • 5-[(Diethylamino)methyl]-2-furoic acid

Comparison:

  • 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid is unique due to the presence of both the diethylaminomethyl group and the carboxylic acid group, which contribute to its distinct chemical and biological properties.
  • 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid differs in the substitution pattern, which can affect its reactivity and biological activity.
  • 5-[(Diethylamino)methyl]-2-furanmethanol and 5-[(Diethylamino)methyl]-2-furoic acid have different functional groups, leading to variations in their chemical behavior and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-12(5-2)7-9-6-10(11(13)14)8(3)15-9/h6H,4-5,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWYDFQXKGAWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365396
Record name 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296274-15-2
Record name 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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